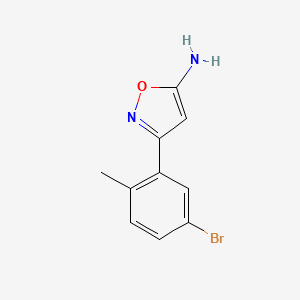

3-(5-Bromo-2-methylphenyl)isoxazol-5-amine

Description

Properties

Molecular Formula |

C10H9BrN2O |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C10H9BrN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |

InChI Key |

AGVVLVAWETXBCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=NOC(=C2)N |

Origin of Product |

United States |

Preparation Methods

One-Pot Chlorination and Cyclization Method

A prominent method for preparing related isoxazole derivatives, which can be adapted for 3-(5-Bromo-2-methylphenyl)isoxazol-5-amine, involves a one-pot reaction starting from 2-methyl-6-nitrobenzoyl aldoxime analogs. The key steps are:

- Chlorination of the aldoxime intermediate in a halogenated hydrocarbon solvent (e.g., methylene dichloride, trichloromethane)

- Nitrogen stripping to remove excess chlorine

- Cyclization with ethylene gas under acid-binding conditions (using agents like triethylamine or pyridine) to form the isoxazole ring

This method avoids isolation of unstable chlorinated intermediates, improving safety and yield. The process operates under mild conditions (room temperature and atmospheric pressure), with yields exceeding 85% reported for similar compounds.

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination | Room temperature, 1–1.5 h | 2-methyl-6-nitrobenzoyl aldoxime, chlorine, halogenated solvent | - | Chlorination monitored by nitrogen stripping |

| Cyclization | 8–18 h under 6–10 bar ethylene pressure | Acid binding agents (triethylamine, pyridine) | 85–90 | One-pot reaction; avoids explosive intermediates |

| Work-up | Washing, drying, precipitation | Standard organic solvents | - | Product isolation with high purity |

This approach is scalable and industrially viable due to low raw material cost and minimal waste generation.

Suzuki Cross-Coupling and Subsequent Functionalization

Another synthetic pathway involves:

- Starting from commercially available brominated methylphenyl precursors

- Performing Suzuki cross-coupling reactions to attach the isoxazole moiety or its precursors

- Converting carboxylic acid groups into amides or other functional groups

- Cyclodehydration or cycloaddition reactions to form the isoxazole ring

This method allows for structural diversity and fine-tuning of substituents on the isoxazole ring. For example, methyl 3-amino-6-bromopyrazine-2-carboxylate derivatives have been used as starting points for Suzuki coupling, followed by transformations leading to isoxazole derivatives with amino groups.

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki Coupling | Pd-catalyst, base, solvent (e.g., toluene, acetonitrile) | Brominated methylphenyl, boronic acid derivatives | 70–90 | Enables introduction of aryl groups |

| Functional Group Conversion | Cyclodehydration with N-hydroxybenzamidine or related reagents | Acid or base catalysis | Variable | Forms isoxazole ring or related heterocycles |

| Purification | Column chromatography | Silica gel, ethyl acetate/petroleum ether | - | Yields pure amino-substituted isoxazoles |

This approach is versatile but may require multiple steps and careful purification.

Cycloaddition Reactions with Nitrile Oxides

The [3+2] cycloaddition between nitrile oxides and alkynes or alkenes is a classical method to synthesize isoxazole rings. For this compound, nitrile oxides can be generated in situ from N-hydroxyimidoyl chlorides and reacted with appropriately substituted alkynes to yield the isoxazole ring with desired substituents.

| Step | Conditions | Reagents/Materials | Yield (%) | Notes |

|---|---|---|---|---|

| Nitrile Oxide Generation | From N-hydroxyimidoyl chlorides, base | Base (e.g., triethylamine), solvent | - | In situ generation |

| Cycloaddition | Room temperature or mild heating | Alkyne or alkene substrates | 60–85 | Stereoselective formation of isoxazole |

| Work-up | Chromatography | Silica gel, solvent mixtures | - | Purification to isolate target compound |

This method offers regioselectivity and functional group tolerance.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| One-pot chlorination/cyclization | Chlorine, halogenated solvent, ethylene, acid binding agent | High yield, safe, industrially scalable | Requires handling chlorine and ethylene | 85–90 |

| Suzuki coupling + functionalization | Pd catalyst, boronic acids, cyclodehydration reagents | Versatile, allows structural modifications | Multi-step, requires purification | 70–90 (overall) |

| [3+2] Cycloaddition with nitrile oxides | N-hydroxyimidoyl chlorides, base, alkynes/alkenes | Regioselective, mild conditions | Moderate yields, sensitive intermediates | 60–85 |

Research Discoveries and Optimization Insights

- The one-pot chlorination and cyclization method reduces the risk associated with isolating explosive intermediates such as 2-methyl-6-nitrobenzoyl chloride oxime, improving safety and yield.

- Optimization of acid binding agents (triethylamine, pyridine, sodium bicarbonate) and solvent choice (methylene dichloride, trichloromethane) significantly affects reaction efficiency.

- Suzuki coupling enables the introduction of diverse substituents on the phenyl ring, allowing fine-tuning of biological activity and solubility.

- The isoxazole ring formation via cycloaddition is highly stereoselective and compatible with various functional groups, facilitating the synthesis of analogues for medicinal chemistry applications.

- Yields above 85% are achievable with careful control of reaction parameters, including temperature, pressure (for ethylene), and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives.

Scientific Research Applications

3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties.

Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bromine and oxazole moieties play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Performance

The position and nature of substituents on the phenyl ring significantly impact reaction yields and enantioselectivity in synthetic applications. Key comparisons include:

- Electron-withdrawing groups (Br, Cl) at the meta or para positions (e.g., 3-(4-Bromophenyl) and 3-(3-Chlorophenyl) derivatives) enhance yields (72–96%) and enantioselectivity (80–91% ee) in chiral phosphoric acid-catalyzed reactions, likely due to improved hydrogen bonding with the catalyst .

- Methyl groups (electron-donating) at the para position (e.g., 3-(p-Tolyl) derivative) show moderate yields and enantioselectivity, comparable to brominated analogues .

Structural and Electronic Comparisons

Key physicochemical differences among analogues:

Biological Activity

3-(5-Bromo-2-methylphenyl)isoxazol-5-amine is an organic compound belonging to the isoxazole class, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its molecular formula is , with a molecular weight of approximately 253.09 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets that may lead to therapeutic applications.

Structural Characteristics

The structure of this compound includes:

- A bromine atom at the 5th position of the isoxazole ring.

- A methyl group at the 2nd position on the phenyl ring.

This unique combination enhances its binding affinity to specific enzymes and receptors, modulating various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising profile for further development in treating bacterial infections.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

These findings indicate that the compound could serve as a lead compound for developing new antibacterial agents.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes or receptors. Interaction studies reveal that the compound may inhibit key enzymatic pathways involved in microbial growth and proliferation, which is crucial for its antimicrobial efficacy.

Case Studies

Several case studies highlight the pharmacological potential of this compound:

- Inhibition of Type III Secretion System : A study demonstrated that at concentrations of 50 µM, the compound inhibited secretion by approximately 50%, indicating its potential as a therapeutic agent against pathogens utilizing this secretion system .

- Antifungal Properties : Additional research has shown that this compound also exhibits antifungal activity against strains such as Candida albicans, further broadening its applicability in treating infections caused by fungi .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Optimization of Structure : Modifying the chemical structure could enhance potency and selectivity against specific targets.

- In Vivo Studies : Conducting animal studies will be essential to evaluate the pharmacokinetics and therapeutic efficacy in live models.

- Combination Therapies : Investigating the potential synergistic effects when combined with existing antibiotics may yield more effective treatment protocols.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for confirming the structural identity and purity of 3-(5-Bromo-2-methylphenyl)isoxazol-5-amine?

- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration), NMR spectroscopy (1H/13C for functional group verification), and high-resolution mass spectrometry (HRMS) (for molecular formula validation). Purity can be assessed via HPLC with UV detection at 254 nm. Ensure solvent removal under vacuum to avoid residual peaks in NMR .

Q. How can researchers optimize the synthesis of this compound to maximize yield?

- Methodological Answer :

- Key Steps :

Bromination of precursor isoxazole derivatives using N-bromosuccinimide (NBS) in acetonitrile under inert atmosphere .

Control reaction temperature (20–25°C) to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. What in vitro assays are suitable for preliminary screening of biological activity in this compound?

- Methodological Answer :

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Cross-validate using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.

- Re-examine crystallographic data for disorder or solvent inclusion artifacts.

- Compare experimental IR spectra with computational (DFT) predictions to identify discrepancies .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in halogenated isoxazole derivatives?

- Methodological Answer :

- Systematic Substitution : Synthesize analogs with Cl, F, or I at the 5-position to compare halogen effects on bioactivity.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes) .

Q. What experimental approaches are recommended for studying environmental degradation pathways?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 3–9) at 25–40°C using LC-MS.

- Photolysis : Exclude UV light in control experiments to isolate thermal effects.

- Microbial Degradation : Use soil slurry assays with GC-MS to identify metabolites .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store at 40°C/75% relative humidity for 6 months; analyze monthly via HPLC.

- Light Sensitivity : Compare samples stored in amber vs. clear glass vials .

Q. What advanced spectroscopic techniques address ambiguous regioselectivity in substitution reactions?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between protons to confirm substitution patterns.

- X-ray Photoelectron Spectroscopy (XPS) : Differentiate bromine bonding environments in complex mixtures .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.